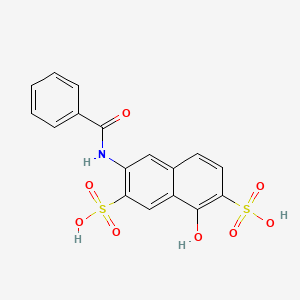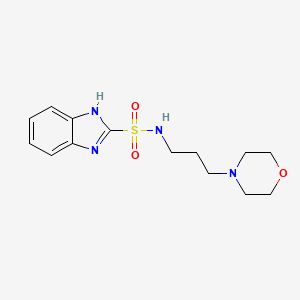
1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfonamide Group: The benzimidazole core is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Attachment of the Morpholine Moiety: Finally, the sulfonamide derivative is reacted with 3-(4-morpholinyl)propylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzimidazole-2-sulfonamide: Lacks the morpholine moiety, which may affect its solubility and bioavailability.
N-(3-(4-Morpholinyl)propyl)-1H-benzimidazole: Lacks the sulfonamide group, which may reduce its ability to interact with certain molecular targets.
Uniqueness
1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- is unique due to the presence of both the sulfonamide group and the morpholine moiety. This combination enhances its chemical properties, making it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
115636-79-8 |
|---|---|
Molekularformel |
C14H20N4O3S |
Molekulargewicht |
324.40 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylpropyl)-1H-benzimidazole-2-sulfonamide |
InChI |
InChI=1S/C14H20N4O3S/c19-22(20,14-16-12-4-1-2-5-13(12)17-14)15-6-3-7-18-8-10-21-11-9-18/h1-2,4-5,15H,3,6-11H2,(H,16,17) |
InChI-Schlüssel |
PVJUULXOCTVZCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCNS(=O)(=O)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



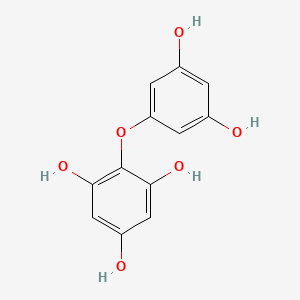
![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
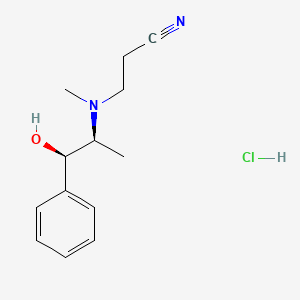
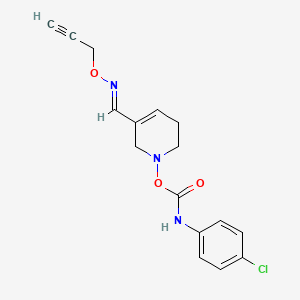
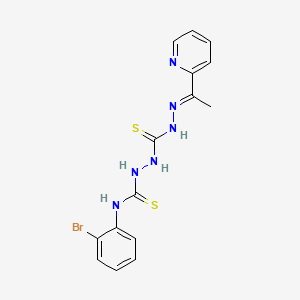
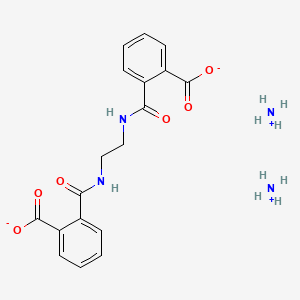
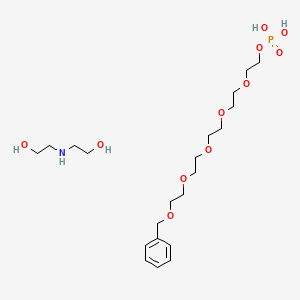
![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)
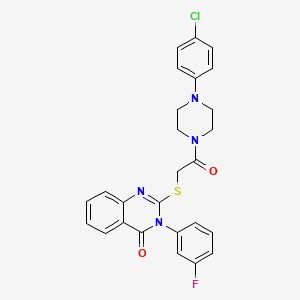
![(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol](/img/structure/B12712416.png)

